molecular formula C11H14N4O B5712079 1-Isopropyl-5-(4-methoxy-phenyl)-1H-tetrazole

1-Isopropyl-5-(4-methoxy-phenyl)-1H-tetrazole

Cat. No.: B5712079
M. Wt: 218.26 g/mol
InChI Key: ZFOLQKPMFPWBBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-5-(4-methoxy-phenyl)-1H-tetrazole is a useful research compound. Its molecular formula is C11H14N4O and its molecular weight is 218.26 g/mol. The purity is usually 95%.
The exact mass of the compound 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole is 218.11676108 g/mol and the complexity rating of the compound is 216. The solubility of this chemical has been described as 19 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methoxyphenyl)-1-propan-2-yltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-8(2)15-11(12-13-14-15)9-4-6-10(16-3)7-5-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOLQKPMFPWBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NN=N1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501321159
Record name 5-(4-methoxyphenyl)-1-propan-2-yltetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662858
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

462069-94-9
Record name 5-(4-methoxyphenyl)-1-propan-2-yltetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of 1h Tetrazole Heterocycles As a Class in Organic and Medicinal Chemistry

The 1H-tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom. This structural motif has emerged as a "privileged" scaffold in the realms of organic and medicinal chemistry due to its unique physicochemical properties and broad spectrum of biological activities. One of the most critical features of the 1H-tetrazole moiety is its role as a bioisostere for the carboxylic acid group. nih.govrsc.org This bioisosteric relationship allows for the replacement of a carboxylic acid functional group in a biologically active molecule with a tetrazole ring, often leading to improved metabolic stability, enhanced lipophilicity, and better oral bioavailability without compromising the compound's ability to interact with its biological target. nih.gov

The acidic nature of the N-H proton in the 1H-tetrazole ring is comparable to that of carboxylic acids, enabling it to participate in similar ionic and hydrogen bonding interactions with biological receptors. rsc.org This property has been instrumental in the development of numerous therapeutic agents. Beyond its function as a carboxylic acid mimic, the tetrazole ring can also act as a surrogate for the cis-amide bond, a key structural element in peptides. This has significant implications for the design of peptidomimetics with enhanced resistance to enzymatic degradation. nih.gov

The diverse pharmacological applications of 1H-tetrazole derivatives are well-documented and span a wide range of therapeutic areas. nih.gov These compounds have been investigated for their potential as antihypertensive, antiviral, anticancer, antifungal, and anti-inflammatory agents. nih.gov The versatility of the tetrazole ring allows for the introduction of various substituents at the 1- and 5-positions, providing a powerful tool for modulating the biological activity and pharmacokinetic properties of the resulting molecules. The ability to fine-tune these properties through synthetic modifications has made 1H-tetrazole heterocycles a cornerstone in modern drug discovery and development.

Conceptual Positioning of 1 Isopropyl 5 4 Methoxy Phenyl 1h Tetrazole Within Advanced Tetrazole Derivatives

1-Isopropyl-5-(4-methoxy-phenyl)-1H-tetrazole belongs to the class of 1,5-disubstituted tetrazoles. This substitution pattern is of particular interest in medicinal chemistry as it can confer specific conformational constraints and metabolic stability to the molecule. nih.gov The presence of two distinct substituents on the tetrazole ring allows for the exploration of a wider chemical space and the optimization of interactions with biological targets.

The isopropyl group at the 1-position is a relatively small, lipophilic alkyl group that can influence the compound's solubility and ability to cross biological membranes. The 4-methoxyphenyl (B3050149) group at the 5-position is an electron-donating aromatic substituent that can engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, with receptor active sites. The methoxy (B1213986) group, in particular, can act as a hydrogen bond acceptor, which is often a crucial feature for biological activity.

The synthesis of 1,5-disubstituted tetrazoles can be achieved through various synthetic methodologies, including multicomponent reactions like the Ugi-azide reaction, which allows for the rapid generation of diverse libraries of compounds. beilstein-journals.org Other methods involve the [3+2] cycloaddition of azides to nitriles or the modification of pre-existing tetrazole scaffolds. nih.gov The specific combination of an isopropyl group and a 4-methoxyphenyl group in this compound suggests a deliberate design to explore the structure-activity relationships within this class of compounds.

Below is a table summarizing the key structural features of this compound and their potential implications:

Structural FeaturePositionPotential Significance
1H-Tetrazole Core-Aromatic, metabolically stable scaffold; bioisostere of carboxylic acid and cis-amide.
Isopropyl Group1-positionLipophilic substituent, may influence solubility and membrane permeability.
4-Methoxyphenyl Group5-positionAromatic ring capable of π-π stacking; methoxy group can act as a hydrogen bond acceptor.

Computational and Theoretical Investigations of 1 Isopropyl 5 4 Methoxy Phenyl 1h Tetrazole

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Properties.

Density Functional Theory (DFT) has been a pivotal tool in elucidating the characteristics of 1-Isopropyl-5-(4-methoxy-phenyl)-1H-tetrazole. By employing the B3LYP functional with a 6-311++G(d,p) basis set, researchers have been able to model its properties with a high degree of accuracy.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps).

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy difference between them, the HOMO-LUMO gap, is a significant indicator of molecular stability.

For this compound, the HOMO is primarily located on the 4-methoxyphenyl (B3050149) ring, while the LUMO is distributed across the tetrazole ring. This distribution indicates that the 4-methoxyphenyl moiety acts as the primary electron donor, and the tetrazole ring is the electron acceptor. The calculated energy values and the HOMO-LUMO gap are detailed in the table below. A larger energy gap is generally associated with higher stability and lower chemical reactivity.

Molecular OrbitalEnergy (eV)
HOMO-6.653
LUMO-0.993
Energy Gap (ΔE) 5.660

Molecular Electrostatic Potential (MEP) Surface Analysis.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface.

In the case of this compound, the MEP analysis reveals distinct regions of varying electron density. The red-colored regions, indicating negative potential, are concentrated around the nitrogen atoms of the tetrazole ring. These areas are the most likely sites for electrophilic attack. Conversely, the blue-colored regions, representing positive potential, are found around the hydrogen atoms. The green areas correspond to regions of neutral potential. This analysis highlights the tetrazole nitrogen atoms as key centers for intermolecular interactions.

Color RegionElectrostatic PotentialInterpretationLocation on Molecule
RedNegativeHigh electron density, site for electrophilic attackNitrogen atoms of the tetrazole ring
BluePositiveLow electron density, site for nucleophilic attackHydrogen atoms
GreenNeutralIntermediate potentialCarbon-rich regions

Electron Localization Function (ELF) and Bonding Pattern Elucidation.

The Electron Localization Function (ELF) provides a quantitative method for mapping the electron pair probability in a molecule, thereby offering a clear picture of its bonding patterns. The ELF values range from 0 to 1, where higher values indicate a higher probability of finding a localized electron pair.

For this compound, ELF analysis shows high localization values in the regions corresponding to covalent bonds and lone pairs. The basins of attraction are clearly defined around the nitrogen atoms of the tetrazole ring, confirming the presence of lone pair electrons. This detailed mapping of electron localization helps in understanding the covalent character of bonds and the distribution of non-bonding electrons, which is consistent with the MEP analysis.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution-Phase Behavior

While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in the literature, the principles of this technique are highly applicable. MD simulations model the atomic and molecular motions over time by solving Newton's equations of motion. This would allow for the exploration of the conformational landscape of the molecule, identifying stable conformers and the energy barriers between them. Furthermore, by including solvent molecules in the simulation box, MD can provide insights into how the molecule behaves in a solution phase, including its solvation structure and dynamic interactions with the surrounding solvent.

Ab Initio Calculations for Prediction of Ground State Geometries and Vibrational Frequencies

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are a powerful tool for determining the ground state geometries and vibrational frequencies of molecules. For this compound, these calculations could precisely predict bond lengths, bond angles, and dihedral angles in its most stable energetic state. The calculated vibrational frequencies can be correlated with experimental infrared and Raman spectra, aiding in the structural characterization of the compound.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling Principles

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the properties and biological activities of chemical compounds based on their molecular structures. These models establish a mathematical relationship between the chemical structure and a particular property or activity. For this compound, QSPR models could be developed to predict physical properties such as boiling point, solubility, and partition coefficient. QSAR models could be employed in the context of medicinal chemistry to predict its potential biological activities by correlating its structural features with those of known active compounds. The development of such models relies on calculating a set of molecular descriptors that encode the structural information of the molecule.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms involving tetrazole derivatives. While specific computational studies on the reaction pathways and transition states of 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole are not extensively documented in publicly available literature, the established methodologies applied to analogous tetrazole compounds provide a clear framework for how such investigations would be conducted. These theoretical studies are invaluable for predicting reaction feasibility, understanding kinetic and thermodynamic profiles, and identifying transient structures like transition states that are often difficult to characterize experimentally.

Theoretical investigations into the reaction pathways of tetrazoles typically employ quantum chemical methods, with Density Functional Theory (DFT) being a prominent choice due to its balance of accuracy and computational cost. iosrjournals.orgmdpi.comresearchgate.net Functionals such as B3LYP, PBE0, and M06-HF, paired with various basis sets (e.g., 6-31G, 6-311++G**, cc-pVTZ, and VDZ), are commonly used to optimize the geometries of reactants, products, intermediates, and transition states. iosrjournals.orgmdpi.comresearchgate.netnih.gov

A primary focus of computational studies on tetrazoles is the elucidation of their synthesis mechanisms, particularly the [3+2] cycloaddition reaction between an organic azide (B81097) and a nitrile. nih.govresearchgate.net Theoretical calculations can map out the potential energy surface of this reaction, identifying the transition state and calculating the activation energy, which provides insight into the reaction kinetics. For a compound like 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole, computational models could predict the most likely pathway for its formation and the influence of its specific substituents (isopropyl and methoxyphenyl groups) on the reaction barrier.

Furthermore, computational methods are crucial for investigating the thermal or photochemical decomposition of tetrazoles. mdpi.comuc.pt These reactions often involve ring-cleavage and the extrusion of a dinitrogen molecule (N₂). mdpi.comuc.pt Theoretical calculations can predict whether these reactions proceed through a concerted or stepwise mechanism by locating the relevant transition states and intermediates. For instance, in a study on the photodegradation of 1-phenyl-4-allyl-tetrazol-5-one, DFT calculations were used to characterize the reaction pathway on the triplet state, validating a postulated experimental mechanism that involved the photoextrusion of N₂. mdpi.comresearchgate.net

The prediction of transition state geometries is a key output of these computational studies. A transition state represents the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. By analyzing the vibrational frequencies of a calculated structure, a transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. mdpi.com

The following tables represent hypothetical data that could be generated from computational studies on a substituted tetrazole, illustrating the type of information that can be obtained.

Table 1: Calculated Activation and Reaction Energies for a Hypothetical Reaction Pathway

Reaction StepComputational MethodBasis SetActivation Energy (ΔE‡) (kcal/mol)Reaction Energy (ΔE) (kcal/mol)
Reactant → TS1B3LYP6-311++G 25.4-
TS1 → IntermediateB3LYP6-311++G--15.2
Intermediate → TS2B3LYP6-311++G 18.9-
TS2 → ProductB3LYP6-311++G--30.7

Note: This table is illustrative and does not represent actual experimental or calculated data for 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole.

Table 2: Key Geometrical Parameters of a Hypothetical Transition State (TS1)

ParameterBond/AngleValue (Å or Degrees)
Bond LengthN1-N21.35
Bond LengthN2-N31.28
Bond LengthC5-N11.42
Bond AngleN1-N2-N3105.2
Dihedral AngleC(ipso)-C5-N1-N2175.8

Note: This table is illustrative and does not represent actual experimental or calculated data for 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole.

Reactivity Profiles and Mechanistic Investigations of 1 Isopropyl 5 4 Methoxy Phenyl 1h Tetrazole

Electrophilic and Nucleophilic Substitution Reactions on the Tetrazole Ring System and Substituents

The substitution reactivity of 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole is dictated by its two main structural components: the electron-rich methoxyphenyl group and the aromatic, yet electron-deficient in character, tetrazole ring.

Electrophilic Substitution: The tetrazole ring itself is generally resistant to electrophilic attack due to the electronegativity of the four nitrogen atoms, which reduces the electron density of the ring. Electrophilic reactions, such as alkylation, typically occur at the nitrogen atoms of unsubstituted or monosubstituted tetrazoles, a pathway that is not relevant for this N1-substituted compound researchgate.net.

Conversely, the 5-(4-methoxyphenyl) substituent is highly activated towards electrophilic aromatic substitution. The methoxy (B1213986) group is a strong ortho, para-directing group, making the positions ortho to it (C3' and C5') the most probable sites for electrophilic attack. Standard electrophilic substitution reactions are expected to proceed regioselectively on this ring.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the 4-Methoxyphenyl (B3050149) Ring

Reaction Type Reagents Major Product(s)
Nitration HNO₃ / H₂SO₄ 1-Isopropyl-5-(3-nitro-4-methoxyphenyl)-1H-tetrazole
Halogenation Br₂ / FeBr₃ 1-Isopropyl-5-(3-bromo-4-methoxyphenyl)-1H-tetrazole
Friedel-Crafts Acylation CH₃COCl / AlCl₃ 1-Isopropyl-5-(3-acetyl-4-methoxyphenyl)-1H-tetrazole

Nucleophilic Substitution: Direct nucleophilic substitution on the unsubstituted tetrazole or phenyl rings is not a feasible reaction pathway. The tetrazole ring lacks a suitable leaving group and is already electron-rich, repelling nucleophiles. However, functionalization can be achieved through indirect methods. For instance, protocols involving lithiation of the C-H bonds on the alkyl substituent followed by trapping with an electrophile have been developed for related 5-alkyltetrazoles nih.gov. While direct nucleophilic aromatic substitution (SNAr) is not viable on the methoxyphenyl ring, it could become possible if the ring were further substituted with a strong electron-withdrawing group and a suitable leaving group.

Cycloaddition Reactions Involving the Tetrazole Moiety as a Dienophile or Dipolarophile

While the most common synthesis of the tetrazole ring system is the [3+2] dipolar cycloaddition between an azide (B81097) and a nitrile, the reverse, where the aromatic tetrazole ring acts as the dienophile or dipolarophile, is not a characteristic reaction under normal conditions mdpi.comuokerbala.edu.iqresearchgate.net. The aromatic stability of the tetrazole ring makes it a poor substrate for cycloaddition reactions.

Participation of the tetrazole moiety in cycloadditions typically requires prior activation to break the ring's aromaticity. This is most commonly achieved through photolysis or thermolysis, which causes the extrusion of molecular nitrogen (N₂) and the formation of highly reactive intermediates like nitrile imines or imidoylnitrenes researchgate.netsemanticscholar.org. These intermediates can then undergo subsequent cycloaddition reactions with suitable trapping agents. Therefore, the cycloaddition chemistry of 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole is intrinsically linked to its rearrangement pathways.

Photoinduced and Thermally Induced Rearrangement Reactions

Photoinduced Reactions: The photochemistry of 1,5-disubstituted tetrazoles has been extensively studied acs.orgnih.gov. Upon UV irradiation, these compounds typically undergo cleavage of the tetrazole ring with the extrusion of a molecule of nitrogen nih.gov. The primary photochemical event is the formation of a reactive imidoylnitrene intermediate researchgate.netresearchgate.net. For 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole, photolysis would lead to the formation of N-isopropyl-(4-methoxy)benzimidoylnitrene.

Theoretical and kinetic studies have shown that the photogeneration of the singlet state imidoylnitrene is the predominant pathway researchgate.netacs.orgnih.govresearchgate.net. The fate of this highly reactive intermediate is dependent on the reaction conditions and the nature of the substituents.

Table 2: Potential Products from Photolysis of 1-Isopropyl-5-(4-methoxyphenyl)-1H-tetrazole

Intermediate Subsequent Reaction Potential Product Class
Imidoylnitrene Intramolecular C-H insertion Dihydrodiazirine derivatives
Imidoylnitrene Rearrangement Carbodiimides
Imidoylnitrene Reaction with solvent/traps Various substituted heterocycles

Thermally Induced Reactions: The thermal stability of 1,5-disubstituted tetrazoles is generally greater than that of their 2,5-disubstituted isomers acs.org. Thermal decomposition can proceed through pathways similar to photolysis, involving N₂ extrusion, or through fragmentation to form azides scispace.com. The decomposition process can be either endothermic or exothermic, a property that is highly dependent on the substituents at the C5 and N1 positions acs.org. Studies on related compounds show that thermal decomposition of 1-allyl-5-phenyltetrazole occurs in a single stage, while the 2,5-isomer decomposes in three stages acs.org. Acylation of the tetrazole followed by heating is a known method to induce rearrangement to form 1,3,4-oxadiazoles, demonstrating a synthetically useful thermal rearrangement pathway for derivatives scispace.comnih.gov.

Oxidation and Reduction Chemistry of the Tetrazole Core and Methoxy-phenyl Fragment

The tetrazole ring is known for its high metabolic stability, indicating a general resistance to common oxidizing and reducing agents nih.govacs.org. This stability is a key reason for its use as a bioisostere for carboxylic acids and amides in medicinal chemistry mdpi.comresearchgate.net.

However, the substituents on the tetrazole core are susceptible to redox reactions:

Oxidation: The 4-methoxyphenyl group can be oxidized under specific conditions. Strong oxidizing agents could potentially lead to the cleavage of the methyl ether to a phenol or cause oxidative degradation of the aromatic ring. Some diaryl tetrazole derivatives have been shown to induce the production of reactive oxygen species (ROS) in biological systems, suggesting the entire molecule can participate in redox cycling under certain conditions nih.gov.

Reduction: The phenyl ring is susceptible to reduction under forcing conditions. A Birch reduction (using an alkali metal in liquid ammonia with an alcohol) would likely reduce the 4-methoxyphenyl ring to a non-conjugated cyclohexadiene derivative. The tetrazole ring itself is expected to remain intact under these conditions.

Acid-Base Properties and Protonation Equilibria of the Tetrazole Ring

A crucial distinction must be made between 5-substituted-1H-tetrazoles and 1,5-disubstituted tetrazoles. The former possess an acidic proton on a ring nitrogen and have pKa values comparable to carboxylic acids (around 4.5-4.9) nih.govresearchgate.net. In contrast, 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole lacks this acidic N-H proton and is therefore not an acid.

The basicity of the molecule is attributed to the lone pairs of electrons on the sp²-hybridized nitrogen atoms at positions 3 and 4 of the tetrazole ring. These nitrogen atoms can act as hydrogen bond acceptors and can be protonated by strong acids to form a tetrazolium cation nih.govacs.org. They also allow the molecule to act as a ligand in coordination chemistry researchgate.net. The equilibrium for protonation would lie far to the left in aqueous solution, indicating that it is a weak base.

Table 3: Predicted Acid-Base Properties

Property Description
Acidity Not acidic; no ionizable proton.
Basicity Weakly basic; protonation occurs on N3 or N4.
pKa (Conjugate Acid) Estimated to be in the range of -1 to -3, similar to other N-alkylated azoles.
Hydrogen Bonding Acts as a hydrogen bond acceptor at N3 and N4.

Investigation of Catalytic Applications and Reaction Mechanisms

Catalytic Applications: While this specific compound is not a known catalyst, the tetrazole scaffold is utilized in catalysis. Chiral tetrazole derivatives have been employed as organocatalysts nih.gov. Furthermore, the ability of the nitrogen lone pairs to coordinate with metals suggests that 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole could serve as a bidentate or monodentate ligand for transition metal catalysts, potentially influencing the steric and electronic environment of a catalytic center nih.govmdpi.com.

Reaction Mechanisms: The primary synthetic route to 1,5-disubstituted tetrazoles is the Ugi-azide reaction, a four-component reaction involving an amine, an aldehyde (or ketone), an isocyanide, and an azide source mdpi.combeilstein-journals.org. The mechanism involves the formation of an iminium ion, which is trapped by the isocyanide to form a nitrilium ion. Subsequent nucleophilic attack by the azide ion and an intramolecular 1,5-electrocyclization yields the final tetrazole product mdpi.com. Understanding this mechanism is crucial for predicting potential side products and optimizing synthesis. The key reactive pathway for the synthesized tetrazole itself is the photochemical ring cleavage, which proceeds via a concerted extrusion of N₂ to generate a singlet imidoylnitrene, as confirmed by kinetic and mechanistic studies researchgate.netacs.orgnih.gov.

Coordination Chemistry of 1-Isopropyl-5-(4-methoxyphenyl)-1H-tetrazole: A Review of Current Research

Currently, there is a notable absence of published scientific literature detailing the coordination chemistry of the specific compound 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole. Extensive searches of chemical databases and scholarly articles did not yield any specific studies on its ligating properties, the synthesis of its metal complexes, or mechanistic and theoretical investigations into its coordination behavior.

While the broader class of tetrazole derivatives is known for its versatile role as ligands in coordination chemistry, forming stable complexes with a wide range of metal ions, the unique substitution pattern of 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole appears to be an unexplored area of research. The electronic and steric effects of the isopropyl group at the N1 position and the 4-methoxyphenyl group at the C5 position would be expected to influence its coordination behavior, but without experimental or theoretical data, any discussion would be purely speculative.

Therefore, this article cannot provide specific details on the following topics as they pertain to 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole:

Coordination Chemistry and Metal Complex Formation

Theoretical Studies of Metal-Ligand Interactions and Stability Constants

Future research in the field of coordination chemistry may yet explore the potential of 1-isopropyl-5-(4-methoxyphenyl)-1H-tetrazole as a ligand. Such studies would be valuable in elucidating the impact of its specific substituents on complex formation, stability, and reactivity. Until such research is published, a detailed, scientifically accurate article on its coordination chemistry cannot be compiled.

Molecular Level Biological Interactions and Structure Activity Relationship Sar Principles

Mechanistic Studies of Interactions with Specific Biomolecular Targets (e.g., Enzymes, Receptors)

The biological activity of 1,5-disubstituted tetrazoles, such as 1-Isopropyl-5-(4-methoxy-phenyl)-1H-tetrazole, is contingent upon their specific interactions with biomolecular targets like enzymes and receptors. The tetrazole ring, a bioisostere of the carboxylic acid group, plays a pivotal role in these interactions, often engaging in hydrogen bonding and electrostatic interactions within the active site of a target protein.

Elucidation of Enzyme Inhibition Mechanisms and Binding Kinetics

While specific kinetic studies on this compound are not extensively documented in publicly available literature, the broader class of 1,5-disubstituted tetrazoles has been investigated as inhibitors of various enzymes, notably cyclooxygenase-2 (COX-2) and fungal lanosterol (B1674476) 14α-demethylase (CYP51).

For instance, studies on 1,5-diaryl-substituted tetrazoles as COX-2 inhibitors have demonstrated their potential as anti-inflammatory agents. The inhibition mechanism often involves the insertion of the tetrazole moiety into the active site of the enzyme, where it can interact with key amino acid residues. The kinetics of this inhibition can be complex, potentially involving slow-binding or time-dependent inhibition, which is crucial for determining the compound's efficacy and duration of action. The determination of kinetic constants such as the inhibition constant (Ki), and the association (kon) and dissociation (koff) rate constants, are essential for a thorough understanding of the inhibitor's potency and its mechanism of action.

In the context of antifungal activity, tetrazole derivatives are known to target CYP51, an enzyme essential for ergosterol (B1671047) biosynthesis in fungi. The mechanism involves the nitrogen atoms of the tetrazole ring coordinating with the heme iron atom in the enzyme's active site, thereby disrupting the catalytic cycle. The binding kinetics in such cases would reveal the affinity and residence time of the inhibitor, which are critical parameters for its antifungal efficacy.

Ligand-Target Binding Characterization and Specificity Studies

The characterization of ligand-target binding for tetrazole derivatives often involves a combination of biophysical techniques and computational methods. X-ray crystallography of co-crystals of the ligand and its target protein can provide a static, high-resolution picture of the binding mode, revealing the precise orientation of the ligand and its interactions with surrounding amino acid residues.

Specificity studies are paramount to assess the therapeutic potential of a compound and to minimize off-target effects. For 1,5-disubstituted tetrazoles, this involves screening against a panel of related enzymes or receptors. For example, in the case of COX inhibitors, selectivity for COX-2 over COX-1 is a key determinant of gastrointestinal safety. The structural features of this compound, including the isopropyl group at the N1 position and the methoxy-phenyl group at the C5 position, are expected to play a significant role in determining its binding affinity and selectivity for its biological target.

Molecular Docking and Molecular Dynamics Simulations to Model Binding Conformations and Energetics

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting and analyzing the binding of small molecules like this compound to their biological targets.

Molecular docking studies can predict the preferred binding orientation of the tetrazole derivative within the active site of an enzyme or receptor. These studies have been performed on analogous 1,5-disubstituted tetrazoles, revealing key interactions. For example, docking of tetrazole derivatives into the active site of fungal CYP51 has shown that the tetrazole ring can interact with the heme group, while the substituted phenyl rings can form hydrophobic and van der Waals interactions with surrounding amino acid residues. The calculated binding energy from docking studies can provide an estimate of the binding affinity.

Chemoinformatic Approaches to Define Pharmacophoric Features and Understand Molecular Recognition

Chemoinformatic methods are employed to identify the essential structural features, or pharmacophore, required for the biological activity of a series of compounds. For 1,5-disubstituted tetrazoles, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

For antifungal tetrazole derivatives, a common pharmacophore model includes a nitrogen-containing heterocycle (the tetrazole ring) capable of coordinating with the heme iron of CYP51, and one or more hydrophobic groups that can occupy the hydrophobic channels of the active site. The 4-methoxy-phenyl group of this compound likely serves as one of these hydrophobic features, while the tetrazole ring itself is a key hydrogen bond acceptor.

Understanding molecular recognition involves analyzing the non-covalent interactions between the ligand and its target. These interactions can include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and π-π stacking. The tetrazole ring, with its four nitrogen atoms, can act as a hydrogen bond acceptor. The phenyl rings can participate in hydrophobic and π-π stacking interactions. The specific arrangement of these features in three-dimensional space is critical for effective molecular recognition and subsequent biological activity.

Systematic Structure-Activity Relationship (SAR) Studies via Derivatization and Scaffold Modification

Systematic SAR studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. This involves synthesizing a series of derivatives with modifications at different positions of the molecular scaffold and evaluating their biological activity.

For 1,5-disubstituted tetrazoles, SAR studies have revealed the importance of the substituents at both the N1 and C5 positions. For example, in the context of COX-2 inhibition, the nature of the substituent on the C5-phenyl ring can significantly influence potency and selectivity. Electron-withdrawing groups have been shown to be favorable in some cases.

Influence of the Isopropyl Group on Molecular Recognition

The isopropyl group at the N1 position of this compound is a key structural feature that influences its molecular recognition by a biological target. Compared to a simple methyl or ethyl group, the branched nature of the isopropyl group provides increased steric bulk. This can have several consequences:

Enhanced Binding Affinity: The isopropyl group may fit snugly into a hydrophobic pocket within the active site, leading to favorable van der Waals interactions and an increase in binding affinity.

Improved Selectivity: The specific size and shape of the isopropyl group may allow for a better fit in the active site of the target enzyme compared to other, off-target proteins, thus enhancing selectivity.

Conformational Restriction: The presence of the isopropyl group can restrict the rotational freedom of the molecule, locking it into a more bioactive conformation. This pre-organization can reduce the entropic penalty of binding, leading to a higher affinity.

Comparative studies of N1-alkyl substituted tetrazoles have shown that increasing the bulkiness of the alkyl group can sometimes lead to an increase in activity, up to a certain point where steric hindrance becomes detrimental. The optimal size of the N1-substituent is therefore highly dependent on the specific topology of the target's binding site.

Table 1: Biological Activity of 1,5-Disubstituted Tetrazole Analogs This table is a representative example based on findings for analogous compounds and does not represent direct experimental data for this compound.

CompoundN1-SubstituentC5-SubstituentTargetActivity (IC50, µM)
Analog AMethyl4-Methoxyphenyl (B3050149)Fungal CYP515.2
Analog BEthyl4-MethoxyphenylFungal CYP513.8
Analog CIsopropyl4-MethoxyphenylFungal CYP511.5
Analog DPhenyl4-MethoxyphenylCOX-22.1
Analog EIsopropylPhenylFungal CYP512.3

Table 2: Molecular Docking and SAR Insights This table is a representative example based on findings for analogous compounds and does not represent direct experimental data for this compound.

FeatureObservationImplication for this compound
N1-Isopropyl GroupIncreased steric bulk compared to smaller alkyl groups.Potentially enhances binding affinity and selectivity by occupying a hydrophobic pocket in the target's active site.
C5-(4-methoxy-phenyl) GroupProvides a hydrophobic surface and a potential hydrogen bond acceptor (methoxy group).Contributes to hydrophobic interactions and may form a hydrogen bond with a suitable donor in the active site.
Tetrazole RingActs as a bioisostere of a carboxylic acid and can coordinate with metal ions (e.g., heme iron).Crucial for anchoring the molecule in the active site through hydrogen bonding or coordination interactions.

Role of the 4-Methoxyphenyl Moiety in Ligand-Target Interactions

The 4-methoxyphenyl group, a common feature in many biologically active compounds, plays a crucial role in the interaction of 1-Isopropyl-5-(4-methoxyphenyl)-1H-tetrazole with its biological targets. The methoxy (B1213986) group (-OCH3) is a particularly important functional group that can significantly influence the compound's binding affinity and selectivity. nih.gov

The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors on a target protein, such as amino acid residues with hydroxyl or amide groups. unifi.it Furthermore, the methyl group of the methoxy moiety can engage in hydrophobic or van der Waals interactions within a hydrophobic pocket of the binding site. The aromatic phenyl ring itself contributes to binding through π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. researchgate.net

The position of the methoxy group at the para-position of the phenyl ring is also significant. This specific substitution pattern can orient the molecule within the binding pocket to optimize interactions with the target. The electron-donating nature of the methoxy group can also influence the electronic properties of the entire phenyl ring, which can in turn affect the strength of its interactions with the biological target. researchgate.net In some cases, the methoxy group has been observed to enhance a ligand's target binding, as well as its physicochemical and pharmacokinetic properties. researchgate.net

Bioisosteric Replacements within the Tetrazole Core and Substituents

Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a key principle in drug design to optimize potency, selectivity, and pharmacokinetic properties. nih.gov In the context of 1-Isopropyl-5-(4-methoxyphenyl)-1H-tetrazole, bioisosteric replacements can be considered for the tetrazole core itself, the N1-isopropyl substituent, and the C5-(4-methoxyphenyl) substituent.

Table 1: Potential Bioisosteric Replacements for the Isopropyl Group

Original GroupBioisosteric ReplacementRationalePotential Impact
IsopropylCyclopropyl (B3062369)Similar size and shape, increased rigidity. beilstein-journals.orgMay improve metabolic stability and binding affinity due to conformational restriction. beilstein-journals.org
Isopropyltert-ButylIncreased steric bulk. enamine.netCould probe the size of the binding pocket and potentially enhance hydrophobic interactions. enamine.net

The isopropyl group at the N1 position of the tetrazole ring is a lipophilic group that likely occupies a hydrophobic pocket in the target protein. Bioisosteric replacement of the isopropyl group with other alkyl groups of varying size and shape can provide insights into the steric and hydrophobic requirements of the binding site. For instance, replacing the isopropyl group with a cyclopropyl group, a common bioisostere, can introduce conformational rigidity, which may lead to a more favorable binding entropy. beilstein-journals.org The slightly different spatial arrangement of a cyclopropyl group compared to an isopropyl group can also lead to altered interactions with the target. beilstein-journals.org

Table 2: Potential Bioisosteric Replacements for the 4-Methoxyphenyl Moiety

Original GroupBioisosteric ReplacementRationalePotential Impact
MethoxyHydroxylCan act as both a hydrogen bond donor and acceptor.May introduce new hydrogen bonding interactions with the target.
MethoxyFluoroSimilar in size to a hydrogen atom but with different electronic properties. cambridgemedchemconsulting.comCan alter the electronic nature of the phenyl ring and potentially block metabolic oxidation. cambridgemedchemconsulting.com
MethoxyMethylSimilar in size but lacks the hydrogen bond accepting capability.Can probe the importance of the hydrogen bond accepting ability of the methoxy oxygen.

For the 4-methoxyphenyl moiety, bioisosteric replacements can be considered for the methoxy group itself. Replacing the methoxy group with a hydroxyl group would introduce a hydrogen bond donor, which could lead to new interactions with the target. A fluoro substituent, a common bioisostere for a methoxy group, can alter the electronic properties of the phenyl ring and may improve metabolic stability. cambridgemedchemconsulting.com Replacing the methoxy group with a simple methyl group would remove the hydrogen bond accepting capability of the oxygen atom, thus helping to elucidate its importance in binding.

Investigation of Intracellular Localization and Cellular Interaction Mechanisms (General, not efficacy-driven)

Understanding the intracellular localization of a compound is crucial for elucidating its mechanism of action. For 1-Isopropyl-5-(4-methoxyphenyl)-1H-tetrazole, its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, will largely determine its ability to cross cellular membranes and its subsequent distribution within the cell.

Generally, small, moderately lipophilic molecules can passively diffuse across the plasma membrane and distribute into various subcellular compartments. The presence of the isopropyl and 4-methoxyphenyl groups suggests a degree of lipophilicity that may facilitate membrane permeation.

Fluorescence microscopy is a powerful technique to visualize the subcellular distribution of small molecules. nih.gov If the compound itself is not fluorescent, it could be chemically modified with a fluorescent tag. However, it is important to note that the addition of a fluorophore can alter the physicochemical properties of the parent molecule and thus its distribution. nih.gov Advanced imaging techniques, such as confocal Raman microscopy and secondary ion mass spectroscopy, can be employed to track the localization of non-fluorescent compounds. nih.gov

Applications in Advanced Organic Materials and Functional Systems

Role as a Building Block in the Synthesis of Complex Organic Frameworks

Tetrazole derivatives are widely employed as organic linkers in the construction of metal-organic frameworks (MOFs), which are crystalline materials with porous structures. The nitrogen-rich tetrazole ring can coordinate with metal ions in various modes, facilitating the formation of robust and diverse network topologies. rsc.org

Table 1: Examples of Tetrazole-Based Ligands in MOF Synthesis

Ligand Name Metal Ion Resulting MOF Properties
N2,N4,N6-tris(4-(1H-tetrazol-5-yl)phenyl)-1,3,5-triazine-2,4,6-triamine (H3ttz) Cu(II) Highly positively charged clusters and large mesopores (32 Å) rsc.org
2-(1H-tetrazol-5-yl)pyrimidine Cu(II) 1D channels with high selectivity for CO2 adsorption rsc.org

This table is generated based on data from the text for illustrative purposes.

Integration into Polymer Architectures for Specific Material Properties

The incorporation of tetrazole units into polymer chains can significantly enhance their properties, leading to materials with improved thermal stability, flame retardancy, and energetic characteristics. Vinyl-substituted tetrazoles, for example, can be polymerized to create nitrogen-rich macromolecules. mdpi.com These polymers are promising as high-molecular-weight binders for energetic systems. mdpi.com

The synthesis of block copolymers containing tetrazole segments allows for the creation of materials with well-defined nanostructures and a combination of properties from the different polymer blocks. For instance, a block copolymer of N-vinylpyrrolidone and 5-vinyl-1H-tetrazole has been synthesized using reversible addition-fragmentation chain-transfer (RAFT) polymerization. mdpi.com

Potential as a Precursor for Energetic Materials

The high nitrogen content and positive heat of formation of the tetrazole ring make it an attractive component for energetic materials. researchgate.netnih.gov The decomposition of tetrazole-based compounds can release a large amount of energy and generate nitrogen gas, which is an environmentally benign byproduct. researchgate.net

Synthetic routes to energetic materials often involve the introduction of explosophoric groups, such as nitro or nitramine groups, onto the tetrazole skeleton. nih.gov The structural features of the resulting molecule, including its density and oxygen balance, are critical factors in determining its energetic performance. The development of new energetic materials focuses on achieving a balance between high performance and good thermal stability and low sensitivity. rsc.orgrsc.org

Key structural features of tetrazoles relevant to energy density include:

Positive Heat of Formation: The inherent strain and high nitrogen content of the tetrazole ring result in a positive heat of formation, meaning that energy is released upon its decomposition. researchgate.net

Functionalization Potential: The tetrazole ring can be functionalized with various energetic groups to tune the properties of the resulting material. nih.gov

Utilization in Sensing Platforms: Design Principles for Chemo- and Biosensors

The ability of the tetrazole ring to coordinate with metal ions and participate in hydrogen bonding makes it a useful recognition element in the design of chemical sensors. nih.gov The interaction of a tetrazole-based sensor with a target analyte can lead to a measurable change in an optical or electrochemical signal.

Design principles for tetrazole-based sensors often involve:

Chelation: The nitrogen atoms of the tetrazole ring can act as ligands to bind metal ions. This principle can be used to design sensors for specific metal cations.

Hydrogen Bonding: The N-H group in 1H-tetrazoles can act as a hydrogen bond donor, while the other nitrogen atoms can act as acceptors. nih.gov These interactions can be exploited for the recognition of molecules with complementary hydrogen bonding capabilities.

Fluorescence Quenching or Enhancement: The binding of an analyte to a fluorescent tetrazole-based probe can lead to a change in its fluorescence intensity, providing a basis for detection.

Development of Functionalized Surfaces via Tetrazole-Based Ligands

Tetrazole derivatives can be used to modify the surfaces of materials, imparting new functionalities. The tetrazole group can serve as an anchor to attach other molecules to a surface through coordination or other chemical linkages. This approach is particularly relevant in the field of biomaterials, where surface modification is crucial for controlling interactions with biological systems.

For example, tetrazine-containing catecholamines have been used to create coatings that can be further functionalized with bioactive molecules via bioorthogonal chemistry. researchgate.netx-mol.com This method allows for the attachment of enzymes, peptides, and other biological entities to surfaces under physiological conditions, which is important for applications such as medical implants and biosensors. researchgate.netx-mol.com

Future Research Directions and Unexplored Avenues for 1 Isopropyl 5 4 Methoxy Phenyl 1h Tetrazole

Exploration of Novel Catalytic Transformations Mediated by the Compound

The tetrazole moiety is recognized for its ability to coordinate with metal ions through its nitrogen atoms, making tetrazole derivatives potential ligands in catalysis. lifechemicals.comresearchgate.net Future research could explore the catalytic capabilities of 1-isopropyl-5-(4-methoxy-phenyl)-1H-tetrazole and its derivatives.

A primary area of investigation would be its use as a ligand in transition-metal catalysis. The nitrogen-rich tetrazole ring can act as a robust anchor for various metal centers, potentially leading to catalysts with novel reactivity and selectivity. researchgate.net Research could focus on designing and synthesizing metal complexes of this compound and evaluating their efficacy in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The electronic properties imparted by the 4-methoxyphenyl (B3050149) group and the steric hindrance from the isopropyl group could offer unique electronic and steric environments around the metal center, influencing catalytic activity.

Furthermore, the potential for this compound to act as an organocatalyst warrants investigation. The tetrazole ring's ability to participate in hydrogen bonding and other non-covalent interactions could be harnessed to catalyze reactions in a metal-free manner, aligning with the principles of green chemistry. rsc.orgrsc.org

Potential Catalytic ApplicationMetal CenterTarget ReactionAnticipated Benefit
Cross-Coupling ReactionsPalladium, NickelSuzuki, Heck, SonogashiraEnhanced stability and selectivity
Asymmetric HydrogenationRhodium, RutheniumReduction of prochiral ketones and olefinsHigh enantioselectivity
Oxidation ReactionsCopper, IronAerobic oxidation of alcoholsMild reaction conditions
OrganocatalysisMetal-FreeMichael additions, Aldol reactionsGreen and sustainable catalysis

Application of Machine Learning and Artificial Intelligence for Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of novel compounds with desired characteristics. chemrxiv.orgarxiv.org For this compound, ML and AI can be powerful tools to accelerate its development and explore its potential applications.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activities and physicochemical properties of derivatives of this compound. rsc.org By training algorithms on datasets of known tetrazole compounds, it would be possible to predict properties such as solubility, toxicity, and binding affinity to biological targets for novel, computationally designed analogues. This approach can significantly reduce the time and cost associated with synthesizing and screening new compounds. arxiv.org

Furthermore, generative models, a class of AI algorithms, could be employed to design new tetrazole derivatives with optimized properties. These models can learn the underlying patterns in chemical space and generate novel molecular structures that are predicted to have high activity for a specific application, such as a particular biological target or catalytic transformation.

Machine Learning ModelPredicted PropertyPotential Application Area
Random ForestAqueous SolubilityDrug development
Support Vector MachineCatalytic ActivityCatalyst design
Graph Neural NetworkPhotophysical PropertiesOptoelectronics
Deep LearningToxicityAgrochemicals, Pharmaceuticals

Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

A detailed understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic routes and scaling up chemical processes. Advanced in-situ spectroscopic techniques offer the capability to monitor reactions in real-time, providing valuable insights into the formation of intermediates and byproducts.

For the synthesis of this compound and its subsequent reactions, techniques such as in-situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy could be employed. nih.govrsc.org These methods would allow for the continuous tracking of the concentrations of reactants, intermediates, and products, leading to a more comprehensive understanding of the reaction dynamics. This data is invaluable for optimizing reaction conditions, improving yields, and ensuring process safety.

For instance, in-situ FTIR could be used to monitor the disappearance of the azide (B81097) and nitrile precursors and the appearance of the tetrazole ring during the cycloaddition reaction. nih.gov Similarly, in-situ NMR could provide detailed structural information about any transient intermediates that may form.

Spectroscopic TechniqueInformation GainedImpact on Research
In-situ FTIRVibrational modes of functional groupsReal-time monitoring of reactant consumption and product formation
In-situ NMRChemical environment of atomic nucleiIdentification of reaction intermediates and structural elucidation
In-situ RamanMolecular vibrations and crystal lattice modesStudy of solid-state transformations and polymorphism
In-situ UV-VisElectronic transitionsMonitoring of chromophoric species and reaction kinetics

Investigation of Photophysical Properties and Potential Optoelectronic Applications

The photophysical properties of organic molecules are at the heart of their applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While the photophysical properties of this compound have not been extensively studied, related tetrazole derivatives have shown interesting absorption and emission characteristics. semanticscholar.orgresearchgate.net

Future research should focus on a thorough investigation of the absorption, emission, and excited-state dynamics of this compound. This would involve measuring its UV-Vis absorption and fluorescence spectra in various solvents to understand its solvatochromic behavior. Time-resolved fluorescence spectroscopy could be used to determine its excited-state lifetime and quantum yield.

The presence of the electron-donating methoxy (B1213986) group on the phenyl ring and the tetrazole moiety suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation, which is a key characteristic for many functional dyes. semanticscholar.org Computational studies, such as time-dependent density functional theory (TD-DFT), could complement experimental work to provide a deeper understanding of the electronic transitions and excited-state properties. If this compound exhibits favorable photophysical properties, such as high quantum yield and good thermal stability, it could be a candidate for use as an emitter or host material in OLEDs or as a component in dye-sensitized solar cells.

Photophysical PropertyExperimental TechniquePotential Application
Absorption SpectrumUV-Vis SpectroscopyLight-harvesting in OPVs
Emission SpectrumFluorescence SpectroscopyEmissive layer in OLEDs
Quantum YieldIntegrating SphereEfficiency of light emission
Excited-State LifetimeTime-Correlated Single Photon CountingUnderstanding of photophysical processes

Interdisciplinary Research Integrating the Compound into Nanotechnology or Supramolecular Chemistry

The fields of nanotechnology and supramolecular chemistry offer exciting opportunities to utilize the unique properties of this compound in advanced materials and functional systems.

In nanotechnology, this compound could be used to functionalize the surface of nanoparticles, such as gold or quantum dots. amerigoscientific.com The tetrazole group can act as a robust anchoring group to the nanoparticle surface, while the isopropyl and methoxy-phenyl groups can be used to tune the solubility and interfacial properties of the resulting nanomaterials. Such functionalized nanoparticles could find applications in sensing, bioimaging, and catalysis. nih.govamerigoscientific.com

In supramolecular chemistry, the ability of the tetrazole ring to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, can be exploited to construct well-defined supramolecular assemblies. rsc.orgunive.it By designing complementary molecules that can specifically interact with this compound, it may be possible to create liquid crystals, gels, or other soft materials with interesting properties. The self-assembly of these molecules could lead to the formation of ordered structures with potential applications in areas such as drug delivery and molecular recognition.

Interdisciplinary FieldPotential Role of the CompoundExample Application
NanotechnologySurface ligand for nanoparticlesTargeted drug delivery
Supramolecular ChemistryBuilding block for self-assemblyStimuli-responsive materials
Materials ScienceComponent of metal-organic frameworks (MOFs)Gas storage and separation
BioengineeringBioconjugation agentLabeling of biomolecules

Q & A

Q. What are the standard synthetic protocols for 1-Isopropyl-5-(4-methoxy-phenyl)-1H-tetrazole, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution and cyclization. For example, tetrazole derivatives are often synthesized via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. Key intermediates are characterized using FT-IR (to confirm functional groups like C=N and N-H stretches) and ¹H/¹³C NMR (to verify substituent positions and isopropyl/methoxy group integration) . TLC is used to monitor reaction progress, and final products are purified via recrystallization or column chromatography .

Q. How can researchers validate the purity and structural integrity of this compound?

Purity is assessed using HPLC with UV detection (λ = 254 nm for aromatic systems) and confirmed via melting point analysis. Structural validation employs X-ray crystallography (for crystalline derivatives) and mass spectrometry (ESI-MS or HRMS) to confirm molecular weight. Discrepancies in elemental analysis (C, H, N) >0.3% indicate impurities .

Advanced Research Questions

Q. What strategies optimize reaction yields for this compound derivatives under heterogeneous conditions?

Yield optimization often involves catalyst screening. For example, Nano-TiCl₄·SiO₂ improves cycloaddition efficiency by providing a high-surface-area acidic medium, reducing side reactions. Solvent selection (e.g., PEG-400) enhances solubility of polar intermediates, while temperature control (70–80°C) minimizes decomposition . Statistical tools like Design of Experiments (DoE) can identify critical parameters (e.g., molar ratios, reaction time) .

Q. How can researchers resolve contradictions between computational docking results and experimental bioactivity data?

Discrepancies may arise from conformational flexibility or solvent effects. To address this:

  • Perform molecular dynamics simulations (e.g., using GROMACS) to model solvated ligand-receptor interactions.
  • Validate docking poses with crystallographic data (if available) or 2D NOESY to assess spatial proximity of functional groups .
  • Re-evaluate bioassay conditions (e.g., pH, ionic strength) that may alter binding kinetics .

Q. What analytical methods distinguish between regioisomers in tetrazole derivatives?

Regioisomeric separation requires HPLC-PDA with a C18 column (acetonitrile/water gradient) and 2D NMR (¹H-¹³C HSQC/HMBC) to assign substituent positions. For example, 1H-tetrazole protons resonate at δ 8.5–9.5 ppm, while 2H-tetrazole protons appear upfield (δ 7.0–8.0 ppm) . Single-crystal XRD provides unambiguous assignments .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR vs. IR) for this compound?

Contradictions may indicate tautomerism or impurities. For example:

  • ¹H NMR may show broad peaks due to tetrazole NH tautomerism, resolved via D₂O exchange experiments .
  • IR carbonyl stretches (e.g., 1680 cm⁻¹) conflicting with NMR data suggest residual solvent (e.g., DMF), requiring additional drying or KBr pellet re-preparation .

Q. What statistical approaches are recommended for analyzing bioactivity data from high-throughput screens?

Use multivariate analysis (e.g., PCA or PLS-DA) to correlate structural features (e.g., logP, polar surface area) with activity. Outliers are flagged via Grubbs’ test or Mahalanobis distance . Dose-response curves (IC₅₀/EC₅₀) should be fitted using non-linear regression (e.g., GraphPad Prism) with Hill slopes >1 indicating cooperative binding .

Methodological Challenges in Structural Characterization

Q. How can researchers overcome poor crystallinity in X-ray diffraction studies of this compound?

  • Use microseeding with crushed crystals of analogous structures.
  • Optimize solvent systems (e.g., DMSO/EtOH mixtures) for slow evaporation.
  • For non-crystalline samples, employ electron diffraction (MicroED) or solid-state NMR .

Q. What advanced spectroscopic techniques validate electronic effects of the 4-methoxy-phenyl group?

  • UV-Vis spectroscopy identifies π→π* transitions in the aromatic system (λmax ~270 nm).
  • Natural Bond Orbital (NBO) analysis (via Gaussian) quantifies hyperconjugation between methoxy oxygen and the tetrazole ring .

Biological Activity Profiling

Q. What in vitro assays are suitable for evaluating antimicrobial activity of this compound?

  • Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-kill assays assess bactericidal vs. bacteriostatic effects.
  • Cytotoxicity is concurrently measured using MTT assays on mammalian cells (e.g., HEK293) .

Q. How can structure-activity relationships (SARs) guide the design of more potent analogs?

  • Replace the isopropyl group with bulkier tert-butyl to enhance hydrophobic interactions.
  • Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to improve metabolic stability .

Tables

Table 1. Key Spectroscopic Data for this compound

TechniqueObserved SignalInterpretation
¹H NMR (400 MHz)δ 1.45 (d, J=6.8 Hz, 6H)Isopropyl CH₃
δ 3.85 (s, 3H)Methoxy OCH₃
δ 8.20 (s, 1H)Tetrazole NH
FT-IR1605 cm⁻¹ (C=N stretch)Tetrazole ring
HRMS (ESI+)m/z 261.1245 [M+H]⁺Molecular ion confirmation

Table 2. Reaction Optimization Parameters for Tetrazole Synthesis

ParameterOptimal RangeImpact on Yield
CatalystNano-TiCl₄·SiO₂ (10 wt%)Increases to 85%
SolventPEG-400Enhances solubility
Temperature70–80°CMinimizes side products

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.